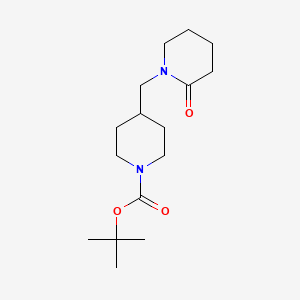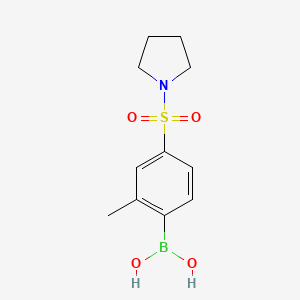
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is a unique chemical compound with the empirical formula C11H16BNO4S . It has a molecular weight of 269.13 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique
Organic Synthesis and Drug Discovery
Boronic acids are pivotal in organic synthesis, especially in cross-coupling reactions, which are essential for creating complex molecules for drug discovery and material science. For instance, the synthesis of biphenyl derivatives, a key intermediate in many pharmaceuticals, has been significantly improved by utilizing boronic acids in cross-coupling reactions. Such methodologies highlight the role of boronic acids in synthesizing biologically active compounds and their potential in pharmaceutical applications (Qiu et al., 2009).
Biological Activity and Therapeutic Applications
Research has identified various biological activities associated with compounds structurally related to boronic acids, including anti-inflammatory, anticancer, and neuroprotective effects. These findings open pathways for the development of new therapeutic agents that leverage the unique reactivity and binding capabilities of boronic acids to target specific biological mechanisms (Ramos-Hryb et al., 2017).
Diagnostic and Sensor Technologies
Boronic acids have found applications in creating sensitive and selective sensors for glucose monitoring, which is crucial for managing diabetes. Their ability to form reversible covalent bonds with diols enables the development of glucose sensors that can provide real-time monitoring of blood sugar levels. This application is particularly important for the design of non-enzymatic sensors and biosensors (Anzai, 2016).
Environmental and Analytical Chemistry
Boronic acids are utilized in environmental and analytical chemistry for detecting and quantifying various substances. Their selective binding properties make them suitable for constructing chemosensors that can detect a range of analytes, from metal ions to organic molecules, with high specificity and sensitivity. Such sensors are valuable tools in environmental monitoring, food safety, and medical diagnostics (Roy, 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Mode of Action
The pyrrolidine ring, a component of this compound, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
(2-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-8-10(4-5-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJSAOOIDIZAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681594 |
Source


|
| Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid | |
CAS RN |
1217501-51-3 |
Source


|
| Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
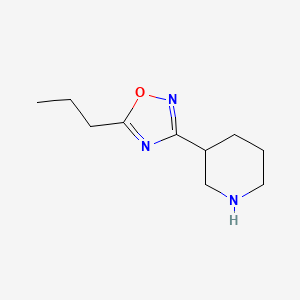

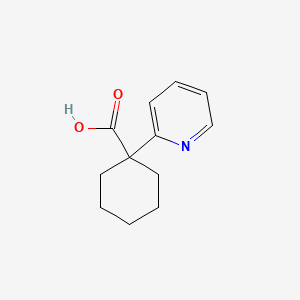


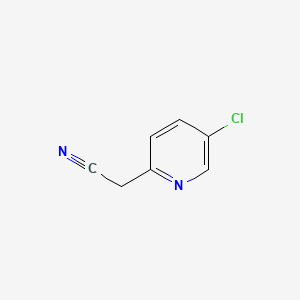

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)
![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
